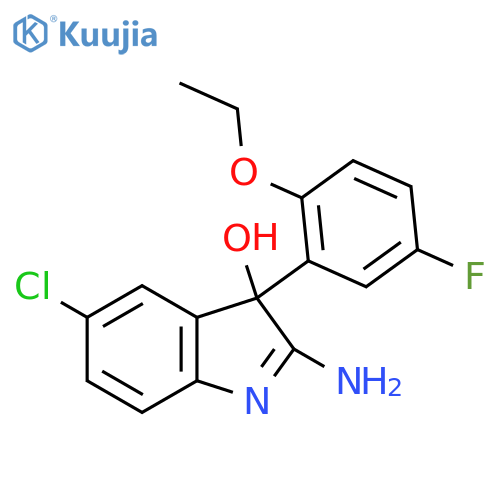Cas no 1299311-28-6 (2-Amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol)
2-アミノ-5-クロロ-3-(2-エトキシ-5-フルオロフェニル)-3H-インドール-3-オールは、複雑な分子構造を持つ有機化合物です。この化合物は、インドール骨格にアミノ基、クロロ基、エトキシ基、フルオロフェニル基が結合しており、高い分子多様性を示します。特に、フッ素原子の導入により電子効果が調整され、医薬品中間体としての応用が期待されます。また、3位のヒドロキシル基は反応性に富み、さらなる誘導体合成の起点となり得ます。この化合物は、有機合成化学や医薬品開発における重要なビルディングブロックとしての潜在性を有しています。

1299311-28-6 structure
商品名:2-Amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
CAS番号:1299311-28-6
MF:C16H14ClFN2O2
メガワット:320.745966434479
MDL:MFCD19982402
CID:4777143
PubChem ID:53248764
2-Amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
- 2-amino-5-chloro-3-(2-ethoxy-5-fluoro-phenyl)indol-3-ol
- Z1263820419
- 2-AMINO-5-CHLORO-3-(2-ETHOXY-5-FLUOROPHENYL)INDOL-3-OL
- 2-Amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
-
- MDL: MFCD19982402
- インチ: 1S/C16H14ClFN2O2/c1-2-22-14-6-4-10(18)8-12(14)16(21)11-7-9(17)3-5-13(11)20-15(16)19/h3-8,21H,2H2,1H3,(H2,19,20)
- InChIKey: AUZAOHTZCMKRJQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C(C(N)=N2)(C1C=C(C=CC=1OCC)F)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 450
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 67.8
2-Amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-82511-0.5g |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol |
1299311-28-6 | 95.0% | 0.5g |
$594.0 | 2025-02-19 | |
| Enamine | EN300-82511-0.1g |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol |
1299311-28-6 | 95.0% | 0.1g |
$265.0 | 2025-02-19 | |
| Enamine | EN300-82511-10.0g |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol |
1299311-28-6 | 95.0% | 10.0g |
$3277.0 | 2025-02-19 | |
| Aaron | AR01AKQY-500mg |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol |
1299311-28-6 | 99% | 500mg |
$842.00 | 2023-12-16 | |
| Aaron | AR01AKQY-2.5g |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol |
1299311-28-6 | 99% | 2.5g |
$2080.00 | 2023-12-16 | |
| Aaron | AR01AKQY-5g |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol |
1299311-28-6 | 99% | 5g |
$3064.00 | 2023-12-16 | |
| A2B Chem LLC | AV71966-100mg |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol |
1299311-28-6 | 99% | 100mg |
$314.00 | 2024-04-20 | |
| A2B Chem LLC | AV71966-1g |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol |
1299311-28-6 | 99% | 1g |
$838.00 | 2024-04-20 | |
| Aaron | AR01AKQY-50mg |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol |
1299311-28-6 | 99% | 50mg |
$269.00 | 2023-12-16 | |
| Aaron | AR01AKQY-250mg |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol |
1299311-28-6 | 99% | 250mg |
$544.00 | 2023-12-16 |
2-Amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
1299311-28-6 (2-Amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol) 関連製品
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
